molecular formula C18H19NO2S B8178965 N-Fmoc-(S)-1-mercapto-2-propanamine

N-Fmoc-(S)-1-mercapto-2-propanamine

Cat. No.: B8178965
M. Wt: 313.4 g/mol
InChI Key: VHHOQQMSKOYFQF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(S)-1-mercapto-2-propanamine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a chiral amine with a thiol group. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its ability to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(S)-1-mercapto-2-propanamine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The thiol group can be introduced through various methods, including the use of thiol-containing reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(S)-1-mercapto-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-(S)-1-mercapto-2-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-(S)-1-mercapto-2-propanamine involves the protection of the amine group by the Fmoc group. The Fmoc group is stable under basic conditions but can be removed by treatment with a base such as piperidine. This allows for selective deprotection and subsequent reactions of the amine group. The thiol group can participate in redox reactions, forming and breaking disulfide bonds, which is crucial in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-(S)-1-amino-2-propanol: Similar structure but with a hydroxyl group instead of a thiol group.

    N-Fmoc-(S)-1-mercapto-2-butanamine: Similar structure but with an additional carbon in the backbone.

Uniqueness

N-Fmoc-(S)-1-mercapto-2-propanamine is unique due to the presence of both the Fmoc-protected amine and the thiol group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes, providing both protection and reactivity .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHOQQMSKOYFQF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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